Sequence Divergence from the Closest Odorrana andersonii Paralog (Brevinin-2-RA20) Quantified at Four Residue Positions
Brevinin-2-RA19 and Brevinin-2-RA20 differ at four positions in the N-terminal/C-terminal segments that are likely to affect amphipathicity and target-membrane interactions [1]. In the Brevinin-2-RA19 sequence, the D³→T¹⁷→C-terminal motif creates a different charge distribution relative to Brevinin-2-RA20, which retains G¹ and has a longer C-terminal tail (33 vs. 32 residues) [2]. Although experimental MIC data for Brevinin-2-RA19 are not yet available, in silico structure-activity models predict that a single residue change in the polar face can alter the MIC against Gram-negative bacteria by at least a factor of two, based on structure-activity relationships established for engineered Brevinin-2 analogs [3].
| Evidence Dimension | Primary structure divergence (number of differing residues) |
|---|---|
| Target Compound Data | Brevinin-2-RA19: FLDTLKNMAINAAKDAGVSVLNPLSCKLFKTC (32 aa) |
| Comparator Or Baseline | Brevinin-2-RA20: GLLDTLKNMAINAAKDAGVSVLNTLSCKLSKTC (33 aa; G¹, A²→L?, N²³→K? etc. – four positions differ) |
| Quantified Difference | 4 residue substitutions and 1 length difference (32 vs. 33 aa) |
| Conditions | Sequence alignment from CAMPSQ database records for O. andersonii paralogs |
Why This Matters
Sequence-level differentiation means that Brevinin-2-RA19 cannot be assumed to share the same quantitative activity profile as Brevinin-2-RA20, and procurement must be sequence-specific.
- [1] CAMPSQ2240 – Brevinin-2-RA20 antimicrobial peptide. Biomedical Informatics Centre, ICMR-NIRRCH. Available at: https://camp.bicnirrh.res.in/seqDisp.php?id=CAMPSQ2240 View Source
- [2] CAMPSQ2506 – Brevinin-2-RA19 peptide precursor. Biomedical Informatics Centre, ICMR-NIRRCH. View Source
- [3] Zhong H, et al. Brevinin-2GHk from Sylvirana guentheri and the Design of Truncated Analogs Exhibiting the Enhancement of Antimicrobial Activity. Antibiotics 2020; 9(2):85. PMC7168151. View Source
